5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. This compound features a chloro substituent and two methyl groups on the benzimidazole ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods, often involving reactions with substituted anilines or nitro compounds. The availability of starting materials and the specific synthetic route chosen can influence the yield and purity of the final product.
This compound is classified as a benzimidazole derivative, which is a significant class of compounds in pharmaceuticals due to their roles as anti-cancer agents, anti-inflammatory agents, and in treating various other diseases. The presence of chlorine and methyl groups enhances its pharmacological profile.
The synthesis of 5-chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step processes, including nucleophilic substitution reactions and cyclization steps.
One common synthetic route includes:
The precise conditions (such as temperature, solvent, and catalysts) can significantly affect the reaction outcomes, including yield and selectivity .
Key molecular data include:
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can participate in various chemical reactions:
The reactivity of this compound largely stems from its electron-rich imidazole ring and electrophilic carbonyl group, making it versatile for further functionalization .
The mechanism of action for 5-chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is primarily related to its interaction with biological targets such as enzymes or receptors. The presence of the chloro group may enhance binding affinity due to halogen bonding effects.
In biological assays, this compound has shown potential activity against various cancer cell lines, indicating its role as a possible anti-cancer agent . The specific mechanism often involves inhibition of key pathways that regulate cell proliferation and survival.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several potential applications:
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS RN: TMT00413) is a bicyclic heterocyclic compound with the molecular formula C₉H₉ClN₂O and a molecular weight of 196.64 g/mol. Its IUPAC name systematically denotes:
The structure was confirmed through advanced analytical techniques:
Table 1: Key Molecular Identifiers of 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Property | Value |
---|---|
Molecular Formula | C₉H₉ClN₂O |
Molecular Weight | 196.64 g/mol |
IUPAC Name | 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one |
CAS Registry Number | TMT00413 |
SMILES | O=C1N(C)C2=CC(N+=O)=C(Cl)C=C2N1C |
InChIKey | LWWKJTPDNAEDJA-UHFFFAOYSA-N |
Exact Mass | 196.0403 u |
The compound exhibits prototropic tautomerism at the N1-C2-N3 site. Benzimidazolones typically equilibrate between 2-keto (lactam, Structure A) and 2-hydroxy (lactim, Structure B) forms. However, crystallographic and NMR analyses confirm that 5-chloro-1,3-dimethyl derivatives overwhelmingly adopt the keto tautomer due to:
No chiral centers exist in this molecule due to:
Table 2: Tautomeric Forms of Benzimidazol-2-one Derivatives
Tautomer | Structure | Stability |
---|---|---|
2-Keto (lactam) | Dominant (>95%) due to resonance and C5-Cl | |
2-Hydroxy (lactim) | Minor (<5%) |
Structurally analogous benzimidazol-2-ones exhibit property variations based on substituent patterns:
1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (C₉H₁₀N₂O, MW: 162.19 g/mol):The unsubstituted parent compound lacks the C5 chlorine. This increases its electron density at C5/C6, making it more reactive toward electrophiles than the chloro derivative. Log S (solubility) is -2.32, indicating higher hydrophilicity than the chloro analog [7].
5-Fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (C₉H₉FN₂O, MW: 180.18 g/mol):Fluorine’s smaller atomic radius and stronger electronegativity (vs. chlorine) reduce steric hindrance but increase polarization of the imidazolone ring. Predicted pKa (-0.66) reflects higher acidity than the chloro analog (pKa ~-0.5, estimated) [9].
Nitazene opioids (e.g., isotonitazene):Feature a 2-benzyl substituent instead of a carbonyl and lack the C2-keto group. This converts the scaffold from hydrogen-bond-accepting benzimidazolones to hydrogen-bond-donating benzimidazoles, drastically altering bioactivity [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3